molecular formula C13H15N3O2 B6624577 2-Methoxy-5-[[methyl(pyrazin-2-yl)amino]methyl]phenol

2-Methoxy-5-[[methyl(pyrazin-2-yl)amino]methyl]phenol

Cat. No.: B6624577
M. Wt: 245.28 g/mol
InChI Key: IXFGEMOJIRUGBS-UHFFFAOYSA-N
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Description

2-Methoxy-5-[[methyl(pyrazin-2-yl)amino]methyl]phenol is an organic compound with a complex structure that includes a methoxy group, a pyrazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[[methyl(pyrazin-2-yl)amino]methyl]phenol typically involves the reduction of Schiff bases. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are known for their selectivity and ability to reduce different functional groups without affecting reducible substituents like nitro and chloride groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reduction techniques, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[[methyl(pyrazin-2-yl)amino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The methoxy and phenol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-Methoxy-5-[[methyl(pyrazin-2-yl)amino]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methoxy-5-[[methyl(pyrazin-2-yl)amino]methyl]phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and phenol groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The pyrazine ring may also play a role in stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-[[methyl(pyrazin-2-yl)amino]methyl]phenol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

2-methoxy-5-[[methyl(pyrazin-2-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-16(13-8-14-5-6-15-13)9-10-3-4-12(18-2)11(17)7-10/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFGEMOJIRUGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)OC)O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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